![molecular formula C10H17NO2 B13084365 Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate is a bicyclic compound characterized by its unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[4.1.0]heptane ring system, which imparts significant rigidity and unique reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate typically involves the following steps:
Cyclization Reaction: The initial step often involves the formation of the bicyclo[4.1.0]heptane core.
Esterification: The final step involves the esterification of the resulting amino compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its rigid structure.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, offering a unique scaffold for the development of new chemical entities.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery.
Comparación Con Compuestos Similares
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate can be compared with other bicyclic compounds such as:
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate: This compound has a different bicyclic framework, which can result in different reactivity and biological activity.
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate: Another structurally similar compound with a different ring size, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
methyl 2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)6-10(11)4-2-3-7-5-8(7)10/h7-8H,2-6,11H2,1H3 |
Clave InChI |
LXONCPQEOMLJPU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(CCCC2C1C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
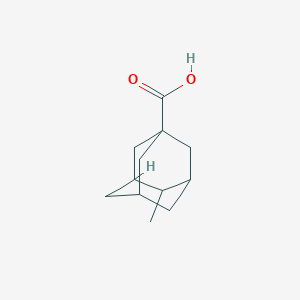
amine](/img/structure/B13084306.png)
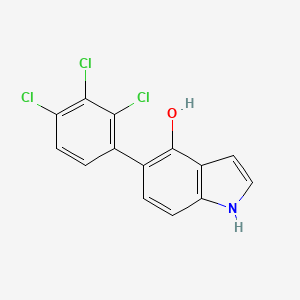
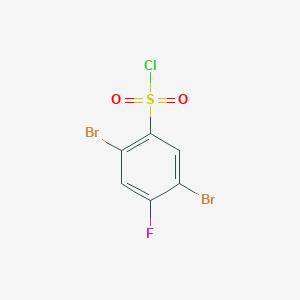
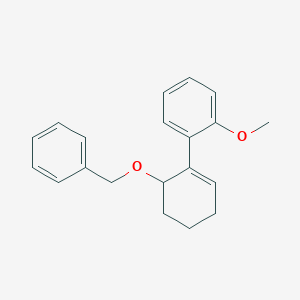
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol](/img/structure/B13084328.png)
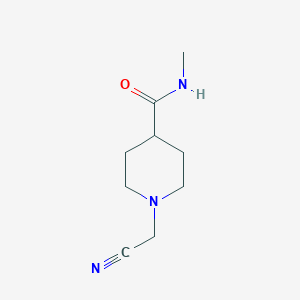
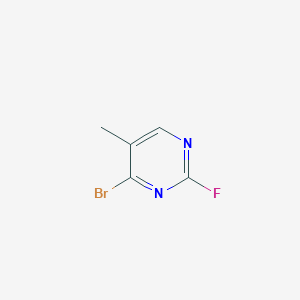
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)

